(-)-Arctigenin

Description

Arctigenin has been reported in Saussurea parviflora, Saussurea salicifolia, and other organisms with data available.

precursor to catechols; in many plants

Structure

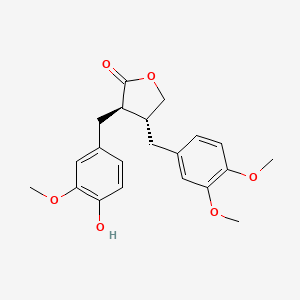

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWVSMVXKMHKTF-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998919 | |

| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-78-7, 144901-91-7 | |

| Record name | (-)-Arctigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arctigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctigenin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144901917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIGENIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD8L150E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARCTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76MR9VS6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Arctigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Arctigenin: A Technical Guide to Natural Sources, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Arctigenin is a bioactive dibenzylbutyrolactone lignan with significant therapeutic potential, demonstrating a range of pharmacological activities including anti-inflammatory, anti-cancer, and antiviral effects.[1][2] This technical guide provides a comprehensive overview of its primary natural sources and details the methodologies for its extraction, isolation, and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae family, with the seeds and fruit of Greater Burdock (Arctium lappa L.) being the most abundant and commercially significant source.[1][3] It is often present alongside its glycoside, arctiin, which can be hydrolyzed to yield arctigenin.[4] The concentration of these lignans is highest in the fruits and seeds. Other plant species have also been identified as sources, though typically with lower concentrations.

Table 1: Principal Natural Sources and Reported Yields of this compound

| Plant Species | Family | Plant Part Used | Extraction/Conversion Method | Yield | Reference(s) |

| Arctium lappa L. | Asteraceae | Fruit/Seeds | Standard Solvent Extraction | ~0.5% - 2.0% (w/w) | |

| Arctium lappa L. | Asteraceae | Fruit | Enzymatic (β-D-glucosidase) & Ultrasound-Assisted Extraction | Up to 6.39% (w/w) | |

| Arctium lappa L. | Asteraceae | Fruit | Fungal Fermentation (A. niger) & Ultrasound-Assisted Extraction | Up to 5.49% (w/w) | |

| Saussurea heteromalla | Asteraceae | Not Specified | Not Specified | Present | |

| Forsythia suspensa | Oleaceae | Fruit | Not Specified | Present | |

| Ipomoea cairica | Convolvulaceae | Not Specified | Not Specified | Present | |

| Wikstroemia indica | Thymelaeaceae | Not Specified | Not Specified | Present | |

| Torreya nucifera | Taxaceae | Not Specified | Not Specified | Present |

Isolation and Purification Protocols

The isolation of this compound from plant material involves a multi-step process beginning with extraction, followed by purification stages to separate the target lignan from other phytochemicals. The general workflow is outlined below.

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocol: Isolation from Arctium lappa Leaves

This protocol provides a representative method for the isolation and purification of this compound.

-

Extraction:

-

Dried, powdered leaves of Arctium lappa are extracted with 80% methanol.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned against chloroform.

-

The aqueous phase, containing arctiin and other polar compounds, is separated from the chloroform phase, which contains the less polar aglycone, this compound.

-

-

Initial Chromatographic Separation:

-

The aqueous phase is loaded onto a polyamide column.

-

The column is washed with water to remove highly polar impurities.

-

The lignan-containing fraction is then eluted with 100% methanol.

-

-

Purification by Semi-Preparative HPLC:

-

The methanol fraction is concentrated and subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.

-

-

Structural Confirmation:

-

The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.

-

Key Signaling Pathways Modulated by this compound

This compound exerts its potent anti-inflammatory effects by modulating key signaling cascades, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the nuclear translocation of transcription factors (e.g., NF-κB p65) and subsequent expression of pro-inflammatory genes. These genes encode for cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). This compound intervenes by suppressing the phosphorylation of key upstream regulators like IκBα and MAPKs, thereby preventing the activation of these transcription factors and down-regulating the inflammatory response.

Caption: Mechanism of anti-inflammatory action of this compound via inhibition of MAPK and NF-κB pathways.

References

- 1. Arctigenin - Wikipedia [en.wikipedia.org]

- 2. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]

- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arctigenin from Fructus Arctii (Seed of Burdock) Reinforces Intestinal Barrier Function in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of (-)-Arctigenin: A Deep Dive into its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Asteraceae family, notably the seeds of Arctium lappa (burdock), has garnered significant attention in oncological research. This natural compound has demonstrated potent anti-tumor activities across a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on its impact on key signaling pathways, apoptosis induction, and cell cycle regulation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis, induction of cell cycle arrest, and the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells. This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.

Intrinsic Pathway: Evidence suggests that this compound can trigger the intrinsic apoptotic cascade by increasing the production of reactive oxygen species (ROS). This leads to changes in the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3.[1] Furthermore, it modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[2] In some cancer cell lines, such as FaDu human pharyngeal carcinoma cells, this compound treatment leads to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and increased expression of pro-apoptotic factors like BAX and BAD.[3]

Extrinsic Pathway: In certain cancer cells, this compound has been shown to upregulate the expression of the death receptor ligand FasL, leading to the activation of the extrinsic apoptotic pathway through the cleavage of caspase-8.[3]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.

G0/G1 Phase Arrest: In human glioma cells, this compound induces G0/G1 cell cycle arrest. This is associated with the increased expression of p21, RB, and p53, and a significant decrease in the expression of cyclin D1 and CDK4.[4] Similarly, in human gastric cancer cells, it blocks the G1 to S phase transition by regulating proteins such as Rb, cyclin D1, cyclin E, CDK4, CDK2, p21Waf1/Cip1, and p15 INK4b. In ER-positive breast cancer cells, this compound causes G1 arrest by decreasing cyclin D1 levels through the promotion of Akt/GSK3β-mediated degradation.

G2/M Phase Arrest: In HT-29 colon cancer cells, treatment with this compound leads to an increase in the number of cells arrested at the G2/M phase.

Inhibition of Key Signaling Pathways

A significant aspect of this compound's mechanism of action is its ability to interfere with crucial signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway in colorectal and prostate cancer cells. This inhibition leads to downstream effects such as reduced cell proliferation and induction of apoptosis. In hepatocellular carcinoma cells, it down-regulates anti-apoptotic proteins by regulating this pathway.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression and cell survival. This compound is a potent inhibitor of STAT3 phosphorylation and its subsequent nuclear translocation. It has been shown to bind to the SH2 domain of STAT3, disrupting its ability to bind to genomic DNA. This inhibition of STAT3 signaling contributes to the anti-proliferative and pro-apoptotic effects of this compound in various cancers, including triple-negative breast cancer and ovarian cancer. The inhibition of STAT3 can be achieved through the suppression of upstream kinases such as Src, JAK1, and JAK2.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway in different cancer types. In colon cancer cells, it induces apoptosis through a ROS/p38 MAPK-dependent mechanism. In 4T-1 mouse breast cancer cells, it inhibits the phosphorylation of ERK and JNK, which are key components of the MAPK pathway, thereby suppressing cell migration and invasion. In MCF-7 human breast cancer cells, it inhibits the TPA-induced phosphorylation of Akt and NF-κB, as well as the MAPKs ERK1/2 and JNK1/2.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | 0.787 | 24 | |

| Triple-Negative Breast Cancer | MDA-MB-468 | 0.285 | 24 | |

| Breast Cancer | MDA-MB-453 | - | 24 | |

| Breast Cancer | MDA-MB-435S | - | 24 | |

| ER-Positive Breast Cancer | MCF-7 | > 20 | 24 | |

| Breast Cancer | SK-BR-3 | > 20 | 24 | |

| ER-Positive Breast Cancer | MCF-7 | 40 | - | |

| Acute Myeloid Leukemia | MV411 | 4.271 | - | |

| Human Blood Cancer | HL-60 | < 0.1 (ng/mL) | - | |

| Prostate Cancer | PC-3 | 0.5 - 40 | - | |

| Prostate Cancer | PC-3AcT | 0.5 - 40 | - | |

| Hepatocellular Carcinoma | HepG2 | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-STAT3)

This technique is used to detect and quantify the levels of specific proteins and their phosphorylated forms.

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3 (Tyr705)) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total STAT3) and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Collection: Treat cells with this compound for the desired time. Collect both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.

Caption: Overview of this compound's impact on key cancer signaling pathways.

Caption: General workflow for Western blot analysis.

Caption: General workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound presents a compelling profile as a potential anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic signaling pathways underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical investigations into the utility of this compound in cancer therapy. Future research should continue to explore its efficacy in combination with existing chemotherapeutic agents and delve deeper into its effects on the tumor microenvironment and in vivo tumor models.

References

- 1. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Arctigenin, a natural lignan compound, induces G0/G1 cell cycle arrest and apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Arctigenin: A Comprehensive Technical Guide to its Neuroprotective Properties and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of (-)-Arctigenin, a lignan found in various plants, including the seeds of Arctium lappa (greater burdock). The document synthesizes current research findings, focusing on its molecular targets and mechanisms of action in the context of neurodegenerative diseases. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by activating the AMP-activated protein kinase (AMPK) pathway. This activation leads to a cascade of downstream events that collectively enhance neuronal survival and function. Key mechanisms include the inhibition of pro-inflammatory responses, reduction of oxidative stress, and modulation of cellular energy homeostasis.

A significant aspect of this compound's neuroprotective action is its ability to cross the blood-brain barrier. Studies have shown that oral administration of arctigenin results in detectable levels in the brains of mice, indicating its potential as a centrally acting therapeutic agent.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from key studies, highlighting the efficacy of this compound in various experimental models of neurodegeneration.

Table 1: Effect of this compound on Neuronal Cell Viability

| Model System | Insult/Disease Model | This compound Concentration | Outcome Measure | % Improvement/Protection | Reference |

| Primary Cortical Neurons | Glutamate-induced excitotoxicity | 10 µM | Cell Viability (MTT assay) | ~50% increase | |

| SH-SY5Y Cells | MPP+ induced toxicity (Parkinson's model) | 1 µM, 10 µM | Cell Viability | 20-40% increase | |

| Primary Neuronal Cultures | Oxygen-Glucose Deprivation (Ischemia model) | 10 nM | Neuronal Survival | Significant protection | |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 1, 5, 25 μM | Nitric Oxide (NO) Production | Inhibition |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosing Regimen | Key Findings | % Improvement | Reference |

| Mice | MPTP-induced Parkinson's Disease | 25 mg/kg, p.o. | Improved motor function, protected dopaminergic neurons | ~30-40% improvement in motor scores | |

| Rats | Middle Cerebral Artery Occlusion (Stroke) | 10 mg/kg, i.p. | Reduced infarct volume, improved neurological score | ~25% reduction in infarct size | |

| Mice | Japanese Encephalitis Virus (JEV) Infection | 20 mg/kg/day | Increased survival rate | 80% survival vs 0% in control |

Key Molecular Targets and Signaling Pathways

This compound's neuroprotective effects are mediated through its interaction with several key molecular targets and signaling pathways.

AMPK Activation and Downstream Effects

This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound triggers a cascade of beneficial downstream effects:

-

Inhibition of mTORC1: AMPK activation leads to the phosphorylation and inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. This inhibition is crucial for its neuroprotective effects in models of brain ischemia.

-

Autophagy Induction: By inhibiting mTORC1, this compound promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This is particularly relevant in neurodegenerative diseases characterized by the accumulation of misfolded protein aggregates.

Caption: this compound activates AMPK, leading to mTORC1 inhibition and autophagy induction, which contributes to neuroprotection.

Anti-inflammatory and Antioxidant Activity

This compound exhibits significant anti-inflammatory and antioxidant properties, which are critical for its neuroprotective effects.

-

Inhibition of Microglial Activation: It effectively suppresses the activation of microglia, the resident immune cells of the central nervous system. This is achieved by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

-

Nrf2 Activation: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. This leads to the upregulation of antioxidant enzymes, thereby protecting neurons from oxidative stress-induced damage.

Caption: this compound exerts anti-inflammatory and antioxidant effects by inhibiting microglial activation and activating the Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay (Glutamate-induced Excitotoxicity)

This protocol is designed to evaluate the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.

Caption: Workflow for assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from E16-E18 mouse embryos and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

-

Pre-treatment: After 7 days in vitro, neurons are pre-treated with 10 µM this compound for 24 hours.

-

Glutamate Exposure: The culture medium is replaced with a solution containing 100 µM glutamate for 15 minutes to induce excitotoxicity.

-

Wash and Incubation: The glutamate-containing medium is removed, and the cells are washed and incubated in fresh culture medium for 24 hours.

-

Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

In Vivo Neuroprotection Assay (MPTP Mouse Model of Parkinson's Disease)

This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Drug Administration: Mice are administered this compound (25 mg/kg) or vehicle (control) orally once daily for 14 days.

-

MPTP Induction: From day 8 to day 14, mice receive intraperitoneal injections of MPTP (20 mg/kg) four times at 2-hour intervals on a single day.

-

Behavioral Testing: Motor function is assessed using the rotarod test and pole test on day 14.

-

Immunohistochemistry: At the end of the experiment, mice are sacrificed, and brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Conclusion and Future Directions

This compound presents a promising multi-target therapeutic candidate for neurodegenerative diseases. Its ability to activate AMPK, suppress neuroinflammation, and combat oxidative stress underscores its potential to address the complex pathology of these disorders. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its downstream signaling pathways, and conducting preclinical studies in a wider range of neurodegenerative disease models to pave the way for potential clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and other natural compounds for the treatment of neurological disorders.

Pharmacological Profile of Dibenzylbutyrolactone Lignans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of dibenzylbutyrolactone lignans, a significant class of plant secondary metabolites with promising therapeutic potential. This document summarizes their key biological activities, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Pharmacological Activities

Dibenzylbutyrolactone lignans exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The primary pharmacological effects reported include anti-inflammatory, anticancer, antiviral, and neuromodulatory actions.[1][2]

Anti-inflammatory Activity

A significant number of dibenzylbutyrolactone lignans have demonstrated potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways. For instance, arctigenin has been shown to suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[3] This inhibition is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]

Anticancer Activity

The anticancer potential of dibenzylbutyrolactone lignans has been extensively studied. Compounds like trachelogenin have shown cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The proposed mechanisms for their anticancer effects include the induction of apoptosis and autophagy.

Antiviral Activity

Several dibenzylbutyrolactone lignans have been identified as possessing antiviral properties. Notably, phenaxolactone has demonstrated inhibitory activity against HIV-1, with an EC50 value of 3.0 µM. The diverse structures within this lignan subclass offer a promising scaffold for the development of novel antiviral agents.

Neuromodulatory and Other Activities

Beyond the major activities listed above, dibenzylbutyrolactone lignans such as arctigenin and trachelogenin have been shown to exert relaxant effects on smooth muscle, potentially through the blockade of L-type calcium channels. This suggests their potential application in gastrointestinal disorders.

Quantitative Data on Pharmacological Activities

To facilitate comparative analysis, the following tables summarize the reported quantitative data for the anti-inflammatory, anticancer, and antiviral activities of selected dibenzylbutyrolactone lignans.

Table 1: Anti-inflammatory Activity of Dibenzylbutyrolactone Lignans

| Compound | Assay | Cell Line | IC50/EC50 | Reference |

| Arctigenin | iNOS Inhibition | RAW 264.7 | < 0.01 µM | |

| Demethyltraxillagenin | iNOS Inhibition | RAW 264.7 | ~50 µM | |

| Arctigenin | MKK1 Inhibition | In vitro | 1 nM |

Table 2: Anticancer Activity of Dibenzylbutyrolactone Lignans

| Compound | Cell Line | IC50 | Reference |

| (-)-Trachelogenin | SF-295 (Glioblastoma) | 0.8 µM | |

| (-)-Trachelogenin | HL-60 (Leukemia) | 32.4 µM | |

| Lignan Derivative 14 | rhERα binding | In vitro | 0.16 µM |

| Lignan Derivative 4 | rhERα binding | In vitro | 6 µM |

Table 3: Antiviral Activity of Dibenzylbutyrolactone Lignans

| Compound | Virus | Cell Line | EC50 | Reference |

| Phenaxolactone | HIV-1MN | C8166 | 3.0 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dibenzylbutyrolactone lignans.

Isolation and Purification of Dibenzylbutyrolactone Lignans

This protocol provides a general workflow for the extraction and isolation of dibenzylbutyrolactone lignans from plant material.

-

Extraction:

-

Air-dry and powder the plant material (e.g., fruits, leaves, or roots).

-

Perform Soxhlet extraction with a suitable solvent, such as chloroform or methanol, for an extended period (e.g., 12-24 hours).

-

Concentrate the resulting extract under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract can be subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Alternatively, for extracts containing fatty materials, a saponification step with an alkali solution (e.g., NaOH in methanol/water) can be employed to remove fatty acids.

-

-

Chromatographic Purification:

-

The desired fraction is then subjected to column chromatography for further purification.

-

Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target lignans are pooled and concentrated.

-

-

Final Purification:

-

Final purification is often achieved through preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure dibenzylbutyrolactone lignan.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of dibenzylbutyrolactone lignans on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test lignan for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of lignans on NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the test lignan for a short period (e.g., 1 hour) before stimulating with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix an aliquot of the cell culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated Proteins

This protocol is used to determine the effect of lignans on the expression and phosphorylation of key signaling proteins.

-

Cell Lysis: After treatment with the lignan and/or stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-iNOS, anti-COX-2, anti-phospho-IKK, anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the inhibitory effect of lignans on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with the test lignan and/or a stimulant (e.g., LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the nuclei with a fluorescent DNA dye (e.g., DAPI).

-

Imaging: Mount the coverslips on microscope slides and visualize the cellular localization of p65 using a fluorescence microscope.

L-type Calcium Channel Blockade Assay

This protocol outlines a method to assess the inhibitory effect of dibenzylbutyrolactone lignans on L-type calcium channels, adapted for natural product screening.

-

Cell Preparation: Utilize a cell line stably expressing L-type calcium channels (e.g., HEK293 cells) or primary cells endogenously expressing these channels (e.g., vascular smooth muscle cells).

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

-

Compound Incubation: Incubate the cells with various concentrations of the test lignan.

-

Depolarization: Induce membrane depolarization to open the L-type calcium channels. This can be achieved by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to the extracellular solution.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The inhibitory effect of the lignan is determined by the reduction in the depolarization-induced calcium influx. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by dibenzylbutyrolactone lignans and a general experimental workflow.

Inhibition of the NF-κB Signaling Pathway by Arctigenin

Caption: Arctigenin inhibits the NF-κB pathway by preventing IKK-mediated IκBα phosphorylation.

Inhibition of the MAPK Signaling Pathway by Dibenzylbutyrolactone Lignans

Caption: Dibenzylbutyrolactone lignans inhibit MAPK signaling by targeting upstream MKKs.

General Experimental Workflow for Lignan Research

Caption: A typical workflow for the discovery and development of lignan-based therapeutics.

References

- 1. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Arctigenin: A Technical Overview of its Antiviral Activity Against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral properties of (-)-arctigenin, a lignan found in plants of the Arctium genus, against the influenza virus. The document synthesizes available in vitro and in vivo data, details relevant experimental methodologies, and illustrates the compound's proposed mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

In Vitro Antiviral Activity

Studies report that this compound, the aglycone of arctiin, exhibits potent antiviral activity against the influenza A/NWS/33 (H1N1) strain.[1][2] Its mechanism appears to target multiple stages of the viral life cycle.

| Parameter | Virus Strain | Finding | Reference |

| Mechanism | Influenza A/NWS/33 (H1N1) | Interferes with early-stage viral replication post-penetration. | [1][2] |

| Mechanism | Influenza A/NWS/33 (H1N1) | Suppresses the release of progeny virions from host cells. | [1] |

In Vivo Antiviral Efficacy

In vivo experiments using mouse models of influenza infection have substantiated the therapeutic potential of this compound.

| Animal Model | Treatment | Dosage | Key Outcomes | Reference |

| Mice | Intranasal | 10 µg/kg | Markedly inhibited lung consolidation caused by influenza virus infection. | |

| Mice | Intranasal | 100 µg/kg | Markedly inhibited lung consolidation and prolonged the survival time of infected mice. |

Experimental Protocols

The following sections detail representative methodologies for assessing the antiviral activity of this compound.

In Vitro: Plaque Reduction Assay (PRA)

This assay is a standard method for quantifying the inhibition of viral replication. The protocol is based on methodologies used for arctiin, the glycoside of arctigenin.

Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (IC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., H9N2)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Agarose, low melting point

-

Crystal Violet staining solution

-

Formaldehyde solution (10%)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and culture until they form a confluent monolayer.

-

Virus Adsorption: Aspirate the culture medium and inoculate the cell monolayers with a diluted virus suspension (approx. 100 Plaque Forming Units [PFU]/well). Allow the virus to adsorb for 2 hours.

-

Compound Treatment: Following adsorption, remove the inoculum. Wash the cells with phosphate-buffered saline (PBS).

-

Agarose Overlay: Overlay the cell monolayers with DMEM containing 0.8% low-melting-point agarose and varying, non-cytotoxic concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques appear in the control wells (no compound).

-

Fixation and Staining: Fix the cells with a 10% formaldehyde solution. After fixation, remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution to visualize the plaques.

-

Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control wells. The IC50 value is determined from the dose-response curve.

In Vivo: Mouse Model of Influenza Infection

This protocol describes a general procedure for evaluating the efficacy of this compound in a murine model.

Objective: To assess the ability of this compound to reduce lung pathology and improve survival in influenza-infected mice.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Mouse-adapted influenza A virus strain

-

This compound solution for intranasal administration

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Acclimatization: Acclimate mice to laboratory conditions for at least one week.

-

Infection: Lightly anesthetize mice and intranasally inoculate them with a predetermined lethal or sub-lethal dose of influenza virus suspended in sterile PBS.

-

Treatment: Administer this compound intranasally at specified dosages (e.g., 10 µg/kg and 100 µg/kg) at defined time points relative to infection (e.g., once daily for 5 days). A control group receives a vehicle solution.

-

Monitoring: Monitor mice daily for weight loss, signs of illness, and mortality for a period of 14-21 days post-infection.

-

Endpoint Analysis (Lung Index): At a specific time point (e.g., day 5 post-infection), a subset of mice from each group is euthanized. Lungs are excised and weighed. The lung index is calculated as (lung weight / body weight) x 100. A reduction in the lung index indicates decreased inflammation and edema.

-

Data Analysis: Compare survival curves (Kaplan-Meier analysis), weight loss curves, and lung index values between the treatment and control groups.

Mechanism of Action

The anti-influenza activity of this compound is multifaceted, involving both direct interference with the viral life cycle and modulation of host cellular signaling pathways that are critical for viral replication and the inflammatory response.

Interference with Viral Replication

Time-of-addition experiments suggest that this compound acts at two key stages of the influenza virus life cycle:

-

Early Replication: It interferes with an event or events that occur after the virus penetrates the host cell but before genome replication.

-

Progeny Release: It inhibits the release of newly assembled virions from the infected cell, thereby limiting the spread of infection.

Modulation of Host Signaling Pathways

Influenza virus hijacks host cellular pathways to support its replication and trigger a pro-inflammatory state. Evidence, primarily from studies on arctiin, suggests that this compound's efficacy stems from its ability to counteract these viral strategies.

-

Inhibition of Pro-inflammatory Pathways: Upon infection, viral RNA is recognized by cytosolic sensors like Retinoic acid-inducible gene I (RIG-I), leading to the activation of downstream signaling cascades, including JNK MAPK and NF-κB. These pathways are crucial for the production of inflammatory cytokines (e.g., IL-6, TNF-α) and are also exploited by the virus to facilitate its replication. Arctiin has been shown to inhibit the activation of RIG-I/JNK signaling, thereby reducing both inflammation and viral propagation.

-

Activation of Antiviral/Protective Pathways: this compound and its precursor activate the Nrf2/HO-1 signaling pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Its activation leads to the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which has known anti-inflammatory and antiviral effects. This pathway helps to mitigate the oxidative stress and excessive inflammation associated with severe influenza infection.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated in vitro and in vivo efficacy against influenza A virus. Its unique dual-action mechanism, which combines interference with the viral life cycle and favorable modulation of host inflammatory and antiviral signaling pathways, makes it an attractive candidate for further development.

Key areas for future research include:

-

Quantitative Potency: Determination of precise IC50 and EC50 values against a broad panel of contemporary and drug-resistant influenza strains.

-

Mechanism Elucidation: Pinpointing the specific host or viral factors that this compound interacts with to inhibit early replication and progeny release.

-

Pharmacokinetics: Comprehensive pharmacokinetic and safety toxicology studies to establish a viable therapeutic window for clinical applications.

-

Combination Therapy: Investigating potential synergistic effects when combined with approved anti-influenza drugs, such as neuraminidase inhibitors, to enhance efficacy and combat resistance.

References

- 1. Therapeutic effect of arctiin and arctigenin in immunocompetent and immunocompromised mice infected with influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Effect of Arctiin and Arctigenin in Immunocompetent and Immunocompromised Mice Infected with Influenza A Virus [jstage.jst.go.jp]

An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of Arctigenin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive analysis of the in vitro anti-inflammatory properties of arctigenin, a bioactive lignan. It details the molecular mechanisms, summarizes quantitative efficacy data, presents detailed experimental protocols, and visualizes key signaling pathways.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, neurodegenerative disorders, and cardiovascular issues.[1] Arctigenin, a dibenzylbutyrolactone lignan primarily isolated from the seeds of Arctium lappa L. (Burdock), has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] This technical guide synthesizes the current understanding of arctigenin's in vitro anti-inflammatory effects, focusing on its molecular targets and mechanisms of action. By modulating key signaling cascades, arctigenin effectively suppresses the production of pro-inflammatory mediators, positioning it as a promising candidate for therapeutic development.[1]

Molecular Mechanisms of Anti-inflammatory Action

Arctigenin exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are central to the inflammatory response. In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have elucidated its role in inhibiting key inflammatory cascades including NF-κB, MAPK, PI3K/Akt, and JAK-STAT.[2]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene regulation. Arctigenin has been shown to be a potent inhibitor of this pathway. Its mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and preventing it from initiating the transcription of pro-inflammatory genes. Studies show arctigenin inhibits the phosphorylation of IκB Kinase (IKK), a critical upstream activator of IκBα.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38, are crucial for transducing extracellular signals to regulate inflammatory responses. Arctigenin has been shown to inhibit the phosphorylation of ERK and JNK, which in turn suppresses the activation of the downstream transcription factor Activator Protein-1 (AP-1). This inhibition leads to a reduction in the expression of AP-1 target genes like matrix metalloproteinase-9 (MMP-9). Some studies indicate that arctigenin potently inhibits MAPK Kinase 1 (MKK1), an upstream activator in the MAPK cascade.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activities of Arctium lappa Extracts

Introduction

Arctium lappa, commonly known as burdock, is a biennial plant belonging to the Asteraceae family, with a long history of use in traditional medicine across Europe and Asia.[1] Traditionally, its roots, seeds, and leaves have been utilized for their diuretic, antipyretic, and blood-purifying properties.[1][2] Modern phytochemical analysis has revealed a rich composition of bioactive compounds, including lignans (such as arctigenin and arctiin), phenolic acids, flavonoids, and polysaccharides, which are responsible for its diverse pharmacological effects.[3][4] This technical guide provides a comprehensive overview of the principal biological activities of Arctium lappa extracts—antioxidant, anti-inflammatory, antimicrobial, and anticancer—supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Extraction and Fractionation Methodologies

The biological activity of Arctium lappa extracts is highly dependent on the plant part used and the extraction methodology. Roots, leaves, and seeds are the primary sources of bioactive compounds. Extraction is typically performed using solvents of varying polarity to isolate specific classes of compounds.

General Experimental Protocol: Sequential Solvent Extraction

Sequential extraction with solvents of increasing polarity is a common method to fractionate phytochemicals from plant material. This allows for the separation of nonpolar compounds (lipids, sterols), moderately polar compounds (terpenoids, some lignans), and highly polar compounds (phenolic acids, flavonoids, polysaccharides).

-

Preparation of Plant Material: Dried and powdered Arctium lappa roots (100 g) are used as the starting material.

-

Hexane Extraction: The powder is macerated in hexane for 24 hours at room temperature to extract nonpolar constituents. The mixture is filtered, and the solvent is evaporated under vacuum to yield the hexane fraction (EHX).

-

Chloroform Extraction: The remaining plant residue is then macerated in chloroform for 24 hours, filtered, and concentrated to yield the chloroform fraction.

-

Ethyl Acetate Extraction: The residue is subsequently macerated in ethyl acetate for 24 hours, filtered, and concentrated to yield the ethyl acetate fraction (EEA). This fraction is often rich in phenolic compounds.

-

Aqueous Extraction: Finally, the remaining solid can be extracted with water, often using methods like hot water extraction (infusion or decoction) to isolate water-soluble polysaccharides like inulin-type fructans.

The resulting fractions can then be tested for specific biological activities. Bioactivity-guided fractionation, where active crude extracts are further separated to isolate pure compounds, is a common strategy in drug discovery from A. lappa.

Antioxidant Activity

Arctium lappa extracts exhibit significant antioxidant properties, primarily attributed to their high content of phenolic compounds, such as chlorogenic acid, caffeic acid, and flavonoids. These compounds can neutralize free radicals and reactive oxygen species (ROS), mitigating oxidative stress implicated in numerous chronic diseases.

Quantitative Antioxidant Data

| Extract/Compound | Plant Part | Assay | Result (IC50 / % Scavenging) | Reference |

| Water Extract (WEB) | Root | Superoxide Scavenging | 60.4% @ 1.0 mg | |

| Hot Water Extract (HWEB) | Root | Hydrogen Peroxide Scavenging | 80.5% @ 1.0 mg | |

| Water & Hot Water Extracts | Root | DPPH Radical Scavenging | ~80% @ 32 mg | |

| Ethanolic Extract | Not specified | DPPH Radical Scavenging | IC50: 41.17 µg/mL | |

| Ethanolic Extract | Not specified | ABTS Radical Scavenging | IC50: 51.65 µg/mL | |

| 70% Ethanolic Extract | Root | DPPH Radical Scavenging | SC50: 29.65 µg/mL | |

| 70% Ethanolic Extract | Aerial Parts | DPPH Radical Scavenging | SC50: 37.55 µg/mL | |

| 70% Ethanolic Extract | Root | Superoxide Anion Scavenging | SC50: 27.50 µg/mL | |

| Fructan (ALP1) | Root | Superoxide Radical Scavenging | IC50: 0.79 mg/mL | |

| Fructan (ALP1) | Root | Hydroxyl Radical Scavenging | IC50: 1.38 mg/mL |

IC50: Half maximal inhibitory concentration; SC50: Half maximal scavenging concentration.

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the Arctium lappa extract in a suitable solvent (e.g., methanol) to create a stock solution, from which serial dilutions are made to achieve a range of concentrations.

-

Reaction: Add a fixed volume of the extract solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 1 mL). A control is prepared with the solvent instead of the extract.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the extract concentration.

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the extract solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Arctium lappa extracts, particularly those containing lignans like arctigenin, have demonstrated potent anti-inflammatory effects. These effects are mediated by the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

| Extract/Compound | Model | Target/Endpoint | Result (IC50 / Inhibition) | Reference |

| Arctigenin | LPS-stimulated Macrophages | iNOS Expression | IC50: 10 nM | |

| Arctigenin | Cell-free Kinase Assay | MEK1 Kinase Activity | IC50: 0.5 nM | |

| A. lappa Root Extract | CFA-induced Arthritis (Rats) | Paw Edema | Significant reduction (dose-dependent) | |

| A. lappa Root Extract | CFA-induced Arthritis (Rats) | Serum IL-6, TNF-α | Significant decrease | |

| A. lappa Root Tea | Humans with Knee Osteoarthritis | Serum IL-6, hs-CRP | Significant decrease | |

| A. lappa Extract (Alhe) | LPS-induced Inflammation (Mice) | Neutrophil Infiltration | Significant reduction | |

| A. lappa Extract (Alhe) | LPS-induced Inflammation (Mice) | IL-6, TNF-α, IL-1β, NO | Significant reduction |

iNOS: inducible Nitric Oxide Synthase; MEK1: Mitogen-activated protein kinase kinase 1; CFA: Complete Freund's Adjuvant; LPS: Lipopolysaccharide; hs-CRP: high-sensitivity C-reactive protein.

Signaling Pathway: NF-κB Inhibition

A primary mechanism for the anti-inflammatory activity of Arctium lappa is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes for pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. Arctigenin has been shown to prevent the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene expression. Additionally, arctigenin can modulate upstream pathways like PI3K/Akt and MAPK, which also regulate NF-κB activation.

Antimicrobial Activity

Extracts from various parts of Arctium lappa have demonstrated broad-spectrum antimicrobial activity against pathogenic bacteria and fungi. This activity is linked to the presence of phenolic acids and other constituents that can disrupt microbial cell membranes or interfere with cellular processes.

Quantitative Antimicrobial Data

| Extract/Fraction | Plant Part | Microorganism | Result (MIC) | Reference |

| Leaf Fraction | Leaf | Escherichia coli | 2 mg/mL | |

| Leaf Fraction | Leaf | Salmonella Typhimurium | 2 mg/mL | |

| Ethyl Acetate Fraction | Root | Pseudomonas aeruginosa | <1 mg/mL | |

| Ethyl Acetate Fraction | Root | Bacillus cereus | <1 mg/mL | |

| Hexane Fraction | Root | Salmonella sp. | <10 mg/mL | |

| Hexane Fraction | Root | Staphylococcus aureus | <10 mg/mL | |

| Hexane Fraction | Root | Candida albicans | <10 mg/mL | |

| Crude Hexanic Phase | Leaf | Enterococcus faecalis | Growth Inhibition Detected | |

| Crude Hexanic Phase | Leaf | Staphylococcus aureus | Growth Inhibition Detected |

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a widely used technique to screen for antimicrobial activity.

-

Culture Preparation: A standardized inoculum of the target microorganism is prepared and uniformly spread onto the surface of a suitable agar medium in a Petri dish.

-

Sample Application: Sterile paper discs are impregnated with a known concentration of the Arctium lappa extract and placed on the agar surface. A disc with solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Anticancer Activity

Arctium lappa extracts and their isolated lignans have shown significant antiproliferative and pro-apoptotic activity against various human cancer cell lines, making them a subject of interest in oncology research.

Quantitative Anticancer Data (Cytotoxicity)

| Extract/Fraction/Compound | Plant Part | Cancer Cell Line | Result (IC50) | Reference |

| Ethanolic Extract | Not specified | Colo-205 (Colorectal) | 11.80 µg/mL | |

| n-Hexane Fraction (EHX) | Aerial Parts | MCF-7 (Breast) | 14.08 µg/mL | |

| n-Hexane Fraction (EHX) | Aerial Parts | HCT-116 (Colorectal) | 27.25 µg/mL | |

| Dichloromethane Extract | Root | K562 (Leukemia) | Active | |

| Dichloromethane Extract | Root | MCF-7 (Breast) | Active | |

| Dichloromethane Extract | Root | 786-0 (Renal) | Active | |

| Lappaol C (Lignan) | Seed | LNCaP (Prostate) | 8 µg/mL | |

| Lappaol A (Lignan) | Seed | LNCaP (Prostate) | 16 µg/mL | |

| Lappaol F (Lignan) | Seed | LNCaP (Prostate) | 40 µg/mL |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the Arctium lappa extract for a defined period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle solvent.

-

MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Proposed Mechanisms of Anticancer Action

The anticancer effects of Arctium lappa are multifactorial. Studies have shown that its extracts can:

-

Induce Apoptosis: Upregulate the expression of pro-apoptotic genes like p53, BAX, Caspase-3, and Caspase-9, while downregulating anti-apoptotic genes like BCL-2.

-

Inhibit Metastasis: Reduce the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and migration.

-

Inhibit Angiogenesis: Downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.

-

Modulate Signaling Pathways: Interfere with critical cancer cell survival pathways, such as the PI3K/Akt pathway, and regulate transcription factors like NF-κB, which can block cellular apoptosis.

References

- 1. A review of the pharmacological effects of Arctium lappa (burdock) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arctium lappa Extract Suppresses Inflammation and Inhibits Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

(-)-Arctigenin effects on NF-κB and MAPK pathways

An In-depth Technical Guide to the Effects of (-)-Arctigenin on NF-κB and MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a bioactive dibenzylbutyrolactone lignan isolated from plants of the Arctium genus, has garnered significant scientific interest for its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning its biological activities, with a specific focus on its inhibitory effects on two critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By elucidating its precise points of intervention and summarizing key quantitative data, this document serves as a resource for researchers leveraging this compound as a pharmacological tool or exploring its potential as a therapeutic agent.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB p65/p50 heterodimer is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκBα). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the p65/p50 dimer to translocate into the nucleus. Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[4]

This compound exerts its primary anti-inflammatory effect by disrupting this cascade. The central mechanism is the inhibition of IκBα phosphorylation .[5] By preventing this crucial step, this compound ensures that IκBα remains bound to the p65 subunit, effectively preventing its nuclear translocation and subsequent transcriptional activity. This leads to a potent downstream suppression of iNOS expression and nitric oxide (NO) production. Some studies also indicate that arctigenin can inhibit the PI3K/Akt pathway, which acts upstream of NF-κB activation.

Mechanism of Action: Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases—primarily comprising the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 kinases—regulates a vast range of cellular processes, including proliferation, inflammation, and apoptosis.

This compound demonstrates broad-spectrum inhibitory activity across the MAPK cascades:

-

ERK Pathway: this compound is a highly potent inhibitor of Mitogen-activated protein Kinase Kinase 1 (MEK1), the direct upstream activator of ERK1/2. This blockade prevents the phosphorylation and subsequent activation of ERK1/2, a pathway often associated with cell proliferation and survival.

-

JNK and p38 Pathways: Studies have shown that this compound also suppresses the phosphorylation of JNK and, in many contexts, p38. The inhibition of these stress-activated pathways contributes to its anti-inflammatory and anti-metastatic effects. It is noteworthy that the effect on p38 can be context-dependent, with some reports indicating activation in specific cancer cell lines, suggesting a complex regulatory role.

The collective inhibition of MAPK pathways culminates in the reduced activation of downstream transcription factors, most notably Activator Protein-1 (AP-1), which is a heterodimer of proteins from the c-Jun and c-Fos families. By preventing the nuclear translocation of c-Jun and c-Fos, this compound suppresses the expression of AP-1 target genes, which include matrix metalloproteinases (MMPs) like MMP-9, crucial for cancer cell invasion and metastasis.

Quantitative Data on Inhibitory Activity

The potency of this compound is best illustrated by its half-maximal inhibitory concentrations (IC₅₀) against key molecular targets. These values underscore its efficacy at the nanomolar level for certain kinases and cellular processes.

| Target/Process | IC₅₀ Value | Cell System/Assay Type | Reference |

| MEK1 (MKK1) Kinase Activity | 0.5 nM | Cell-free kinase assay | |

| iNOS Expression (LPS-induced) | 10 nM | Macrophage cell culture | |

| TNF-α Production (LPS-induced) | 3.9 µM - 5.0 µM | U937 / RAW 264.7 cells | |

| MKK1 Activity | 1 µM | In vitro |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide generalized yet detailed protocols for key experiments used to characterize the effects of this compound.

Compound Preparation and Handling

-

Solubility: this compound is soluble in DMSO (≥17.2 mg/mL) but insoluble in water and ethanol.

-

Stock Solution: Prepare a 10-20 mM stock solution in high-purity DMSO.

-

Storage: Aliquot the stock solution into single-use volumes and store desiccated at -20°C. Avoid repeated freeze-thaw cycles.

-